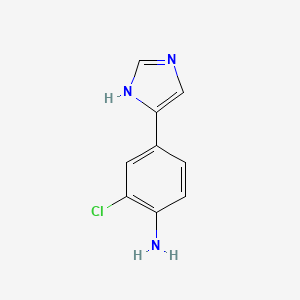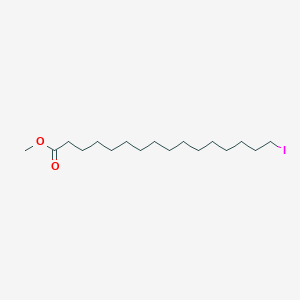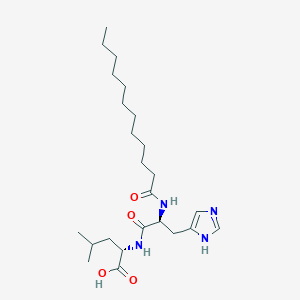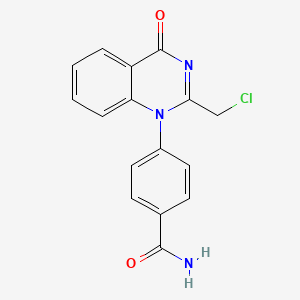
Benzene, 1-methyl-2-(1-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methyl-2-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C11H14 . It is also known by other names such as 1-Allyl-2-methylbenzene and 2-Allyl-1-methylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with a methyl group and an allyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2-(1-methyl-2-propenyl)- can be achieved through various methods. One common method involves the alkylation of toluene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts alkylation process. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where toluene and allyl chloride are mixed with a catalyst, and the product is then purified through distillation and recrystallization .
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1-methyl-2-(1-methyl-2-propenyl)- can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate (KMnO4) can yield .
Reduction: Reduction reactions can convert the allyl group to a propyl group using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), low temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Propyl-substituted benzene.
Substitution: Nitro-substituted benzene.
科学的研究の応用
Chemistry: Benzene, 1-methyl-2-(1-methyl-2-propenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers and resins .
Biology: In biological research, this compound is used to study the metabolism of aromatic hydrocarbons. It helps in understanding the enzymatic pathways involved in the degradation of aromatic compounds .
Medicine: While not directly used as a drug, derivatives of this compound are explored for their pharmacological properties . They are investigated for potential anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, Benzene, 1-methyl-2-(1-methyl-2-propenyl)- is used in the manufacture of fragrances and flavoring agents . It is also employed in the production of lubricants and plasticizers .
作用機序
The mechanism of action of Benzene, 1-methyl-2-(1-methyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a benzenonium intermediate , which then undergoes deprotonation to yield the substituted product .
類似化合物との比較
- 1-Allyl-2-methylbenzene
- 2-Allyl-1-methylbenzene
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)-
- Benzene, (1-methyl-1-propenyl)-, (E)-
Uniqueness: Benzene, 1-methyl-2-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern on the benzene ring. The presence of both a methyl and an allyl group provides distinct chemical reactivity and physical properties compared to other benzene derivatives. This compound’s ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H14 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
1-but-3-en-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-9(2)11-8-6-5-7-10(11)3/h4-9H,1H2,2-3H3 |
InChIキー |
AQBXSSJPPWFYHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)




![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)

